2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Description
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a dimethylaminopropylamino group at position 2 and a naphthalen-2-ylamino-oxo moiety at position 4. The dimethylaminopropyl group may enhance solubility and bioavailability compared to hydroxypropyl or unprotected amino derivatives, while the naphthalene moiety could contribute to aromatic interactions in biological systems .
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22(2)11-5-10-20-17(19(24)25)13-18(23)21-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12,17,20H,5,10-11,13H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHOSMHGVIXCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The process begins with the preparation of a naphthalene derivative through nitration and subsequent reduction to form the amino-naphthalene compound.
Amidation Reaction: The amino-naphthalene is then reacted with a suitable carboxylic acid derivative under amidation conditions to introduce the oxobutanoic acid moiety.
Dimethylamino Propylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Key Compounds for Comparison:
2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid () Molecular Formula: C₁₇H₂₀N₂O₄ Key Groups: Hydroxypropylamino (position 2), naphthalen-2-ylamino-oxo (position 4).
(S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid () Molecular Formula: C₁₄H₁₄N₂O₃ Key Groups: Amino group at position 3 (S-configuration), naphthalen-2-ylamino-oxo (position 4). Differentiation: The absence of the dimethylaminopropyl chain reduces steric bulk and molecular weight (258.27 vs.
2-Methyl-2-(4-(2-(naphthalen-2-ylamino)ethyl)phenoxy)propanoic acid (18f) () Key Groups: Phenoxypropanoic acid backbone, naphthalen-2-ylaminoethyl side chain. Differentiation: The phenoxy group and methyl substitution distinguish it from the butanoic acid core of the target compound. This structural variation may influence binding affinity in radiotherapy sensitization applications .
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid () Key Groups: Boc-protected amino (position 2), dimethylamino-oxo (position 4). Differentiation: The Boc group renders this compound a synthetic intermediate, while the naphthalene moiety in the target compound suggests direct bioactivity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₆N₄O₃* | ~358.4 | Moderate (polar groups) | Dimethylaminopropylamino, naphthalene |
| 2-((3-Hydroxypropyl)amino)-...† | C₁₇H₂₀N₂O₄ | 316.35 | High (hydroxyl) | Hydroxypropylamino |
| (S)-3-Amino-4-(naphthalen-2-yl... | C₁₄H₁₄N₂O₃ | 258.27 | Moderate | Amino, naphthalene |
| Compound 18f | Not provided | - | Low (phenoxy) | Phenoxy, naphthalene |
*Estimated based on structural analogs. †From .
Biological Activity
The compound 2-((3-(dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of specific biological pathways. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a naphthalene moiety, which is known for its role in biological interactions, particularly in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. One notable mechanism is its role as a modulator of glutaminase 1 (GLS1), an enzyme critical in glutamine metabolism. By inhibiting GLS1, the compound can induce apoptosis in cancer cells by disrupting their metabolic pathways.
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 3.20 | GLS1 inhibition leading to increased ROS production |
| A549 | 5.00 | Induction of apoptosis via mitochondrial pathways |
| HepG2 | 4.50 | Disruption of glutamine hydrolysis |
These results indicate that the compound exhibits significant cytotoxicity, especially against breast cancer cells (MDA-MB-231), highlighting its potential as an anticancer agent .
Apoptotic Induction
In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspases, suggesting that it triggers apoptosis through mitochondrial pathways. Key findings include:
- Annexin V-FITC/PI staining showed a significant increase in apoptotic cells post-treatment.
- Western blot analysis indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), confirming the induction of apoptosis .
Case Studies
Several case studies have been documented regarding the application of this compound in preclinical models:
- Breast Cancer Model : In a mouse model of MDA-MB-231 breast cancer, administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor size without observable toxicity .
- Liver Cancer Study : In HepG2 liver cancer cells, the compound demonstrated an IC50 value of 4.50 µM, indicating effective growth inhibition and potential for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, substituting 4-(2-(naphthalen-2-ylamino)ethyl)phenol (e.g., 17f ) with a dimethylaminopropylamine derivative yields the target compound. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Structural confirmation relies on NMR and NMR to verify amine and carbonyl group connectivity .
- Key Data : Typical yields range from 65–75% after optimization. NMR peaks for the naphthalen-2-ylamino group appear as aromatic multiplets at δ 7.2–8.1 ppm, while the dimethylamino protons resonate as a singlet at δ 2.1–2.3 ppm .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodology :
- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects degradation products.
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 1550–1650 cm).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store lyophilized powder at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation. Solutions in DMSO should be aliquoted and stored at -20°C, with freeze-thaw cycles minimized. Stability under these conditions is validated via periodic HPLC checks over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Dose-Response Studies : Use a gradient of concentrations (e.g., 1 nM–100 µM) to identify IC values across cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Profiling : Compare transcriptomic or proteomic responses (RNA-seq, western blotting) to identify pathway-specific effects (e.g., apoptosis vs. cell cycle arrest).
- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl or morpholinopropyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for designing analogs to improve target selectivity?
- Methodology :
- Bioisosteric Replacement : Substitute the naphthalen-2-ylamino group with bioisosteres like quinoline or indole to modulate lipophilicity and π-π stacking .
- Side Chain Modifications : Replace the dimethylaminopropyl group with piperazine or pyrrolidine to alter charge distribution and hydrogen-bonding capacity .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like kinase domains or GPCRs, prioritizing analogs with lower predicted ΔG values .
Q. How can computational modeling guide the optimization of aqueous solubility for in vivo studies?
- Methodology :
- LogP Prediction : Use ChemAxon or ACD/Labs to calculate partition coefficients. Derivatives with LogP < 2 are prioritized.
- Salt Formation : Introduce sulfonate or carboxylate groups (e.g., sodium salt) to enhance solubility.
- Co-solvent Screening : Test solubility in PBS with 10–20% PEG-400 or cyclodextrin-based carriers .
Q. What experimental approaches validate the compound’s role in modulating metabolic pathways?
- Methodology :
- Metabolomic Profiling : Use LC-MS/MS to track changes in TCA cycle intermediates (e.g., citrate, succinate) in treated vs. untreated cells.
- Isotope Labeling : Incubate cells with -glucose to trace carbon flux through glycolysis and oxidative phosphorylation.
- Enzyme Inhibition Assays : Measure activity of dehydrogenases (e.g., lactate dehydrogenase) in the presence of the compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across studies?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-validated HepG2) and assay protocols (e.g., MTT vs. resazurin).
- Batch Consistency : Verify compound purity and stereochemistry (e.g., chiral HPLC) to rule out enantiomeric impurities.
- Microenvironment Factors : Control for oxygen tension (e.g., hypoxia chambers) and serum concentration in cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
